molecular formula C9H10BrClO B1290242 4-Bromo-2-chloro-1-propoxybenzene CAS No. 1309933-21-8

4-Bromo-2-chloro-1-propoxybenzene

Cat. No. B1290242
M. Wt: 249.53 g/mol
InChI Key: JAICOXYASSTHJJ-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-chloro-1-propoxybenzene is a halogenated aromatic compound that contains bromine, chlorine, and a propoxy group attached to a benzene ring. This type of compound is part of a broader class of organohalogens, which are organic compounds that include at least one halogen atom (fluorine, chlorine, bromine, iodine) attached to their carbon framework. Organohalogens are known for their diverse applications and biological activities, and they can be found both as natural products and as synthetic compounds .

Synthesis Analysis

The synthesis of halogenated benzene derivatives can involve various strategies, including electrophilic aromatic substitution, where halogens are introduced into the aromatic ring. The presence of other substituents on the ring can influence the regioselectivity of further halogenation reactions. For instance, the presence of a methoxy group can direct additional halogenation to the ortho and para positions . Although the specific synthesis of 4-Bromo-2-chloro-1-propoxybenzene is not detailed in the provided papers, similar compounds are often synthesized through stepwise halogenation and alkoxylation reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized by the presence of halogen atoms, which can participate in various types of non-covalent interactions, such as halogen bonding. For example, in 4-halotriaroylbenzenes, C-X...O=C interactions are dominant structural determinants . The presence of halogens also influences the electronic distribution in the benzene ring, which can affect the chemical reactivity of the compound.

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo a variety of chemical reactions, including oxidative thermal degradation, which can lead to the formation of complex mixtures of products such as dibenzofurans and dioxins . Electrophilic aromatic substitution reactions, such as bromination, can be regioselective and yield multiple products depending on the reaction conditions . Additionally, halogenated benzene derivatives can participate in radical cyclization reactions, which can be followed by tandem carboxylation in the presence of carbon dioxide .

Physical and Chemical Properties Analysis

The physical properties of halogenated benzene derivatives, such as melting and boiling points, are influenced by the presence and type of halogen atoms. For example, chlorobenzene and bromobenzene have very similar structures and show complete solid-state solubility, which can be utilized in phase change materials for temperature control . The chemical properties, such as reactivity and stability, are also affected by the halogens. For instance, the presence of halogens can impact the acidity of adjacent hydrogen atoms and the susceptibility of the compound to nucleophilic attack.

Scientific Research Applications

Structural Determinants in Halogenated Compounds

The structural properties of halogenated compounds, including 4-bromo-2-chloro-1-propoxybenzene, have been a subject of interest. For instance, the study of 4-halotriaroylbenzenes, related to the chemical structure of interest, showed that C-X...O=C interactions are dominant in the structures, affecting their chemical behavior and applications (Pigge, Vangala, & Swenson, 2006).

Halogenation of Polyalkylbenzenes

Halogenation processes, including those involving bromo- and chloro- compounds like 4-Bromo-2-chloro-1-propoxybenzene, have significant applications in organic synthesis. For example, research on the ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts highlights the importance of such processes in producing various halogenated derivatives (Bovonsombat & Mcnelis, 1993).

Formation and Study of Halogenated Byproducts

The formation of halogenated byproducts, such as bromochlorodibenzo-p-dioxins and furans, during high-temperature processes, is a crucial area of research. Studies on the pyrolysis of halogenated phenols provide insights into the formation mechanisms of such compounds, which is relevant for understanding the environmental impact and chemical behavior of halogenated substances like 4-Bromo-2-chloro-1-propoxybenzene (Evans & Dellinger, 2005).

Electrophilic Substitution Reactions

The study of electrophilic substitution reactions, particularly bromination, is significant in the context of compounds such as 4-Bromo-2-chloro-1-propoxybenzene. Research on the bromination of dimethylbenzenes and the subsequent conversion to sulfur-functionalized benzoquinones illustrates the importance of these reactions in organic synthesis (Aitken et al., 2016).

Electrochemical Fluorination

The electrochemical fluorination of aromatic compounds, including halogenated benzenes, has been extensively studied. This process is significant for understanding the behavior of halogenated compounds like 4-Bromo-2-chloro-1-propoxybenzene in various chemical environments (Horio et al., 1996).

properties

IUPAC Name

4-bromo-2-chloro-1-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAICOXYASSTHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-1-propoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Scheepstra, SA Andrei, RMJM De Vries… - ACS chemical …, 2017 - ACS Publications
… An oven dried Schlenk flask was charged with 4-bromo-2-chloro-1-propoxybenzene (1.02 g, 4.09 mmol, 1.0 equiv), CsF (1.31 g, 8.62 mmol, 2.1 equiv), and Pd(PPh 3 ) 4 (467 mg, 0.404 …
Number of citations: 18 pubs.acs.org

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